molecular formula C5H10O2<br>(CH3)2CHCOOCH3<br>C5H10O2 B127838 Isopropyl acetate CAS No. 108-21-4

Isopropyl acetate

Cat. No.: B127838
CAS No.: 108-21-4
M. Wt: 102.13 g/mol
InChI Key: JMMWKPVZQRWMSS-UHFFFAOYSA-N
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Description

Isopropyl acetate, also known as propan-2-yl acetate, is an organic compound with the molecular formula C5H10O2. It is a clear, colorless liquid with a characteristic fruity odor, often compared to that of pears. This compound is an ester formed by the esterification of acetic acid and isopropanol. It is widely used in various industries due to its distinct physical and chemical properties .

Mechanism of Action

Target of Action

Isopropyl acetate is primarily used as a solvent in various industries . Its primary targets are organic materials such as cellulose, plastics, oils, and fats, where it acts as a solvent .

Mode of Action

This compound, an ester, is the product of esterification of acetic acid and isopropanol . It interacts with its targets (organic materials) by dissolving or softening them, thereby facilitating various industrial processes . It is miscible with most other organic solvents .

Biochemical Pathways

This compound doesn’t participate in any specific biochemical pathways as it is primarily used as a solvent. It is produced through the esterification of acetic acid and isopropanol . This process can be catalyzed by acids .

Pharmacokinetics

It’s worth noting that this compound is slightly soluble in water , which can affect its distribution and elimination in an industrial setting.

Result of Action

The primary result of this compound’s action is the dissolution or softening of organic materials, making it a valuable solvent in industries such as printing inks and perfumes . It decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is quite flammable in both its liquid and vapor forms, and it may react violently with oxidizing materials . It’s also important to note that this compound can attack many plastics . Therefore, the storage and handling conditions significantly impact its stability and efficacy. The Occupational Safety and Health Administration has set a permissible exposure limit (PEL) of 250 ppm (950 mg/m^3) over an eight-hour time-weighted average for workers handling this compound , indicating the importance of a controlled environment for its use.

Preparation Methods

Isopropyl acetate is typically synthesized through the esterification of isopropanol with acetic acid in the presence of an acid catalyst. The reaction can be represented as follows:

CH3COOH+(CH3)2CHOH(CH3)2CHOOCCH3+H2O\text{CH}_3\text{COOH} + (\text{CH}_3)_2\text{CHOH} \rightarrow (\text{CH}_3)_2\text{CHOOCCH}_3 + \text{H}_2\text{O} CH3​COOH+(CH3​)2​CHOH→(CH3​)2​CHOOCCH3​+H2​O

The resultant ester (this compound) and water are then separated by distillation, given their difference in boiling points . Industrially, this process is often carried out using reactive distillation to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Isopropyl acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are acetic acid and isopropanol .

Comparison with Similar Compounds

Isopropyl acetate is similar to other esters such as ethyl acetate and butyl acetate. it has unique properties that make it distinct:

These differences make this compound particularly suitable for applications requiring a balance between volatility and solvency.

Properties

IUPAC Name

propan-2-yl acetate
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InChI

InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3
Source PubChem
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InChI Key

JMMWKPVZQRWMSS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)OC(=O)C
Source PubChem
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Molecular Formula

C5H10O2, Array
Record name ISOPROPYL ACETATE
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DSSTOX Substance ID

DTXSID2025478
Record name Isopropyl acetate
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Molecular Weight

102.13 g/mol
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Physical Description

Isopropyl acetate appears as a clear colorless liquid. Flash point 40 °F. Vapors are heavier than air. Contact with the material may irritate skin, eyes or mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used as a solvent., Liquid, Colorless liquid with a fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a characteristic odour, Colorless liquid with a fruity odor.
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Record name Acetic acid, 1-methylethyl ester
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Record name Isopropyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

190 to 196 °F at 743.3 mmHg (NTP, 1992), 88.6 °C @ 760 MM HG, 88.00 to 89.00 °C. @ 760.00 mm Hg, 89 °C, 194 °F
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Flash Point

36 °F (NTP, 1992), 2 °C, 2 °C (CLOSED CUP), 2 °C c.c., 36 °F
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Record name ISOPROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0358.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

1 to 10 mg/mL at 68 °F (NTP, 1992), SOL IN ACETONE, ETHANOL; MISCIBLE IN ETHYL ETHER, In water, 2.90X10+4 mg/l at 25 °C, Miscible with most of the common organic solvents: alcohols, ketones, esters, oils, hydrocarbons, 30.9 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 31 (poor), miscible with alcohol, ether and fixed oils; slightly soluble in water, 3%
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Record name Isopropyl acetate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name Isopropyl acetate
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URL https://www.cdc.gov/niosh/npg/npgd0358.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Density

0.874 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8718 @ 20 °C/4 °C, DENSITY OF SATURATED AIR: 1.24 (AIR= 1); CONVERSION FACTORS: 1 MG/L= 240 PPM; 1 PPM= 4.17 MG/CU M, SPECIFIC HEAT: 0.46 CAL/G; BULK DENSITY: 7.17 LB/GAL @ 20 °C; HEAT OF VAPORIZATION: 135 BTU/LB, Relative density (water = 1): 0.88, 0.856-0.862 (20°), 0.874, 0.87
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name Isopropyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/387/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0358.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.52 (Air= 1), Relative vapor density (air = 1): 3.5, 3.5
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Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/948
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ISOPROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/79
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1 mmHg at -36.9 °F ; 100 mmHg at 96.3 °F; 760 mmHg at 192.2 °F (NTP, 1992), 60.4 [mmHg], 60.37 mm Hg @ 25 °C, Vapor pressure, kPa at 17 °C: 5.3, 1 mmHg at -36.9 °F, 100 mmHg at 96.3 °F, 760 mmHg at 192.2 °F, 42 mmHg
Record name ISOPROPYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/948
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isopropyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Color/Form

Water-white liquid, Colorless liquid.

CAS No.

108-21-4
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Melting Point

-100.1 °F (NTP, 1992), -73.4 °C, -73 °C, -100.1 °F, -92 °F
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Synthesis routes and methods I

Procedure details

Samples were analyzed on a Agilent 6890 5973 GCMS system equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ. The method ran at 1 ml/min flow, with oven temperature at 40° C. for the first two minutes followed by temperature ramp at 10° C./min to a temperature of 240° C. which was held for 10 minutes. The solvent delay was set at 5 minutes. Chemical identities of compounds were confirmed by mass spectroscopic qualitative analysis on GCMS against a NIST 2011 library as well as by comparison of retention time against commercial standards. Analysis of samples with volatile alcohols was done on a Gowmac GC system using a Hayesep Q column with He and nitrogen carrier gases. Column temperature was 180° C., detector temp. was 150° C., injector temperature was 150° C., sample valve temperature was 105° C. detector current was 107 mA and injection volume was 1 microliter. Gas samples were analyzed on Varian Micro-GC instruments. Additionally, some product mixtures were analyzed for presence of lower alcohols by derivatizing the alcohol mixture by dissolving in methylene chloride, adding excess of diisopropylethylamine (DIEA), dimethylamino pyridine (DMAP) and acetyl chloride or acetic anhydride. After standing for 30 minutes the reaction mixture was analyzed by GCMS. An experiment for lower molecular weight alcohol analysis was done as follows: The liquid product (30 μl) of the reaction was dissolved in 1 ml of methylene chloride, DIEA was added with a 10 μl syringe in increments until the medium was basic, 2 mg of DMAP was added followed by acetyl chloride. The solution was allowed to stand for about a half hour until the alcohols were esterified to their acetyl derivatives. The resulting mixture was analyzed on the GCMS giving a mixture with ethyl acetate, isopropyl acetate, butyl acetate and sec-butyl acetate. These values represented the approximate percentages of ethyl, isopropyl, butyl alcohols in a sample.
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Synthesis routes and methods II

Procedure details

Intermediates: 5-(5-bromopentyl)-3-methylisoxazole and 2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol. The latter, a bright yellow solid, was prepared by cyclization of 3-bromo-4-hydroxy-N-(2-hydroxyethyl)-5-nitrobenzamide, yellow solid, m.p. 163°-164° C. (from methanol-isopropyl acetate). The latter was in turn prepared by bromination of 4-hydroxy-3-nitrobenzoic acid to form 5-bromo-4-hydroxy-3-nitrobenzoic acid, m.p. 233°-234° C. (yellow solid from isopropyl acetate), esterification to the corresponding methyl ester, m.p. 128°-130° C. (yellow solid from carbon tetrachloride) and reaction of the latter with 2-hydroxyethylamine.
Name
5-(5-bromopentyl)-3-methylisoxazole
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Synthesis routes and methods III

Procedure details

A preferred process is shown in Scheme XV. Nitro vinyl compound (88) is reacted with beta-keto ester 89 in the presence of a base such as sodium ethoxide and the like or a trialkylamine such as triethylamine or diisopropylethylamine and the like or an amidine such as DBU and the like in an inert solvent such as THF, toluene, DMF, acetonitrile, ethyl acetate, isopropyl acetate or methylene chloride and the like at a temperature of from about 0° C. to about 100° C. for a period of time from about 15 minutes to overnight to give compound 90. Reduction of the nitro group followed by cyclization was effected for example by catalytic hydrogenation with a hydrogen pressure of from about atmospheric pressure to 300 p.s.i. over from about 1 hour to about 1 day of compound 90 in an inert solvent such as THF, ethyl acetate, toluene, ethanol, isopropanol, DMF or acetonitrile and the like, using a hydrogenation catalyst such as Raney nickel, palladium on carbon, a platinum catalyst, such as platinum oxide, platinum on carbon or platinum on alumina and the like, or a rhodium catalyst, such as rhodium on carbon or rhodium on alumina and the like, and the like affords intermediate nitrone 91a or a mixture of nitrone 91a and imine 91b. The reaction mixture comprising the nitrone or nitrone/imine mixture is treated with an acid such as trifluoroacetic acid or acetic acid or sulfuric acid or phosphoric acid or methanesulfonic acid and the like, and the hydrogenation is continued to give pyrrolidine compound 92 as the cis,cis-isomer. Epimerization at C-3 is effected by treatment of compound 92 with a base such as sodium ethoxide, potassium t-butoxide, lithium t-butoxide or potassium t-amyloxide and the like or a trialkylamine such as triethylamine or diisopropylethylamine and the like or an amidine such as DBU and the like in an inert solvent such as ethanol, ethyl acetate, isopropyl acetate, THF, toluene or DMF and the like at a temperature of from about −20° C. to about 120° C. to give the trans,trans compound 93. Compound 93 itself can optionally be resolved into enantiomers prior to reacting with X—R3. The substantially pure (i.e., at least 95% of the desired isomer) optically active (+)-isomer of compound 93 is obtained by treatment of a mixture of the (+)-isomer and the (−)-isomer of 93 with S-(+)-mandelic acid, D-tartaric acid or D-dibenzoyl tartaric acid and the like in a solvent such as acetonitrile, ethyl acetate, isopropyl acetate, ethanol or isopropanol and the like. The (+)-isomer of 93 selectively crystallizes as the salt, leaving the (−)-isomer of 93 in solution. Alternatively, the substantially pure (i.e., at least 95% of the desired isomer) optically active (−)-isomer of compound 93 can be selectively crystallized by reaction of a mixture of the (+)-isomer and the (−)-isomer of 93 with L-tartaric acid, L-dibenzoyl tartaric acid or L-pyroglutamic acid and the like, leaving the desired (+)-isomer of compound 93 in solution.
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Synthesis routes and methods IV

Procedure details

In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, or an acetone/heptane mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl acetate
Reactant of Route 2
Isopropyl acetate
Reactant of Route 3
Reactant of Route 3
Isopropyl acetate
Reactant of Route 4
Reactant of Route 4
Isopropyl acetate
Reactant of Route 5
Reactant of Route 5
Isopropyl acetate
Reactant of Route 6
Reactant of Route 6
Isopropyl acetate
Customer
Q & A

Q1: What are the common methods for synthesizing Isopropyl acetate?

A1: this compound is primarily synthesized through the esterification reaction of acetic acid with isopropanol. This reaction can be catalyzed by various methods:

  • Traditional Acid Catalysis: Utilizing strong acids like sulfuric acid. []
  • Solid Acid Catalysis: Employing solid acid catalysts like SO₄²⁻/ZrO₂/MCM-41 or SO₄²⁻/ZrO₂/SBA-15 for enhanced selectivity and easier separation. [, ]
  • Heteropolyacid Catalysis: Utilizing heteropolyacids supported on materials like ZrO₂-TiO₂ for high catalytic activity and reusability. []
  • Ion-Exchange Resins: Using acidic cation exchange resins as catalysts. [, ]

Q2: Can this compound be synthesized directly from acetic acid and propylene?

A2: Yes, direct synthesis from acetic acid and propylene is possible and considered a green and atom-economic approach. This method typically employs solid acid catalysts and has shown promising results in terms of acetic acid conversion and selectivity towards this compound. [, , ]

Q3: What are the challenges associated with the traditional production of this compound via esterification?

A3: Traditional esterification methods often encounter limitations such as:

  • Low Equilibrium Conversion: Necessitating the removal of water to shift the equilibrium towards product formation. []
  • Azeotrope Formation: this compound forms azeotropes with water and reactants, complicating separation and purification processes. [, , ]

Q4: Are there alternative methods to improve the yield of this compound production?

A4: Yes, several strategies have been explored:

  • Reactive Distillation: Integrating reaction and separation in a single unit to overcome equilibrium limitations and enhance conversion. [, , , , , ]
  • Auxiliary Reactions: Utilizing an auxiliary reaction, like ethylene oxide hydration, to consume water and shift the esterification equilibrium towards this compound formation. []
  • Process Intensification: Implementing techniques like double-effect distillation coupled with thermally coupled processes for improved yield, energy efficiency, and reduced environmental impact. []
  • Semibatch Reactive Distillation: Employing a semibatch approach where one reactant (e.g., acetic acid) is fed continuously, enhancing conversion and influencing the final product composition. [, ]

Q5: What is the molecular formula, weight, and structure of this compound?

A5: * Molecular Formula: C₅H₁₀O₂* Molecular Weight: 102.13 g/mol* Structure: this compound consists of an acetate group (CH3COO-) bonded to an isopropyl group ((CH3)2CH-).

Q6: What are the common analytical techniques used to characterize and quantify this compound?

A6: Several techniques are employed:

  • Gas Chromatography (GC): Often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for separation and quantification of this compound in mixtures. [, , ]
  • Headspace Gas Chromatography (HS-GC): Particularly useful for analyzing volatile compounds like this compound in various matrices. [, ]
  • Vapor–Liquid Equilibrium (VLE) Measurements: Used to study the vapor and liquid phase behavior of this compound in mixtures with other components, essential for distillation design and optimization. [, , , , , , ]

Q7: How is the non-ideality of the vapor phase in this compound mixtures typically addressed in VLE studies?

A7: The Hayden–O’Connell method is frequently employed to calculate the fugacity coefficients of components in the vapor phase, accounting for deviations from ideal gas behavior. [, , , , ]

Q8: What are the major applications of this compound?

A8: this compound finds use in a wide range of applications:

  • Solvent: It serves as a solvent for various substances:
    • Resins: Including ethyl cellulose, cellulose acetate, cellulose butyrate, cellulose nitrate, vinyl copolymers, polystyrene, and methacrylic resins. [, ]
    • Paints and Coatings: Providing desirable properties for application and drying. [, ]
    • Printing Inks: Dissolving and carrying pigments. [, ]
  • Perfume and Cosmetics: Used as a fragrance ingredient and solvent. [, ]
  • Extraction Agent: Employed in the extraction of pharmaceuticals. [, ]
  • Chemical Intermediate: Acts as a precursor in various chemical syntheses. []

Q9: How does the presence of azeotropes impact the use of this compound as a solvent?

A9: The formation of azeotropes, particularly with water, can hinder the separation of this compound from reaction mixtures or during purification. This necessitates the use of specific separation techniques like azeotropic distillation or extractive distillation, adding complexity and cost to the process. [, , , ]

Q10: What are the environmental concerns related to this compound?

A10: While generally considered less toxic than other solvents, this compound can pose environmental risks:

    Q11: Are there any regulations or guidelines concerning the use and disposal of this compound?

    A11: Yes, regulatory bodies like the Environmental Protection Agency (EPA) provide guidelines for handling and disposal to minimize environmental impact. Responsible practices emphasize:

      Q12: How is computational chemistry used in this compound research?

      A12: Computational tools play a significant role in:

      • Process Simulation: Modeling and optimizing production processes, such as reactive distillation, to improve efficiency and reduce costs. [, , , ]
      • Thermodynamic Property Prediction: Estimating VLE data, activity coefficients, and other thermodynamic properties of this compound mixtures. [, ]

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